(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol
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Overview
Description
(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol is a complex organic compound with multiple chiral centers and a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol typically involves multiple steps, including the formation of the cyclopentane ring, introduction of the hydroxyoctenyl side chain, and the final addition of the heptenoic acid moiety. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance yield and purity. The scalability of the synthetic route is crucial for industrial applications, and optimization of reaction conditions is often necessary to achieve cost-effective production.
Chemical Reactions Analysis
Types of Reactions
(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the double bonds can produce saturated hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure and multiple chiral centers make it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biology, (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol is studied for its potential biological activity. It may interact with specific enzymes or receptors, leading to various biological effects.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets with high specificity, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol include other cyclopentane derivatives with hydroxyl and alkene functional groups. Examples include:
- (Z)-hept-5-enoic acid; (1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyhex-1-enyl]-5-methylcyclopentane-1,3-diol
- (Z)-hept-5-enoic acid; (1S,3R,4R,5R)-4-[(E,3S)-3-hydroxydec-1-enyl]-5-methylcyclopentane-1,3-diol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that similar compounds may not, leading to distinct biological and chemical properties.
Properties
Molecular Formula |
C21H38O5 |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
(Z)-hept-5-enoic acid;(1S,3R,4R,5R)-4-[(E,3S)-3-hydroxyoct-1-enyl]-5-methylcyclopentane-1,3-diol |
InChI |
InChI=1S/C14H26O3.C7H12O2/c1-3-4-5-6-11(15)7-8-12-10(2)13(16)9-14(12)17;1-2-3-4-5-6-7(8)9/h7-8,10-17H,3-6,9H2,1-2H3;2-3H,4-6H2,1H3,(H,8,9)/b8-7+;3-2-/t10-,11+,12-,13+,14-;/m1./s1 |
InChI Key |
GVSLYVCHDOLEPD-VOTJDYGASA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](C[C@H]1O)O)C)O.C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1O)O)C)O.CC=CCCCC(=O)O |
Origin of Product |
United States |
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